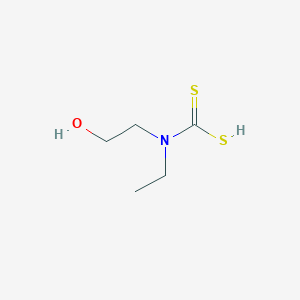
Ethyl(2-hydroxyethyl)carbamodithioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl(2-hydroxyethyl)carbamodithioic acid is an organic compound with the molecular formula C5H11NOS2 It is known for its unique structure, which includes both ethyl and hydroxyethyl groups attached to a carbamodithioic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl(2-hydroxyethyl)carbamodithioic acid typically involves the reaction of ethylamine with carbon disulfide and chloroacetic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Reaction of Ethylamine with Carbon Disulfide: Ethylamine reacts with carbon disulfide to form ethyl dithiocarbamate.
Addition of Chloroacetic Acid: The ethyl dithiocarbamate is then reacted with chloroacetic acid to form this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl(2-hydroxyethyl)carbamodithioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides or sulfoxides.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Substitution: The hydroxyethyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation Products: Disulfides, sulfoxides.
Reduction Products: Thiols.
Substitution Products: Various alkyl or acyl derivatives.
Scientific Research Applications
Ethyl(2-hydroxyethyl)carbamodithioic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe and in enzyme inhibition studies.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism by which Ethyl(2-hydroxyethyl)carbamodithioic acid exerts its effects involves interactions with various molecular targets. The compound can form complexes with metal ions, which can influence enzymatic activity and other biochemical processes. The hydroxyethyl group can participate in hydrogen bonding and other interactions, contributing to the compound’s reactivity and specificity.
Comparison with Similar Compounds
Similar Compounds
(2-Hydroxyethyl)carbamodithioic acid: Similar structure but lacks the ethyl group.
Ethyl dithiocarbamate: Lacks the hydroxyethyl group.
Hydroxyethyl dithiocarbamate: Similar but with different substituents.
Uniqueness
Ethyl(2-hydroxyethyl)carbamodithioic acid is unique due to the presence of both ethyl and hydroxyethyl groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound in various applications.
Biological Activity
Ethyl(2-hydroxyethyl)carbamodithioic acid, a compound belonging to the class of dithiocarbamates, has garnered attention for its potential biological activities. Dithiocarbamates are known for their diverse pharmacological properties, including anti-fungal, anti-bacterial, and anticancer effects. This article aims to explore the biological activity of this compound, summarizing relevant research findings, case studies, and presenting data in a structured format.
Anticancer Properties
Recent studies have indicated that dithiocarbamate derivatives exhibit significant anticancer activities. For instance, compounds with similar structures have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. This compound has been evaluated for its potential in targeting leukemia stem cells (LSCs), which are notoriously resistant to conventional therapies.
- Case Study : A study involving dithiocarbamate esters demonstrated that certain derivatives could induce apoptosis in acute myelogenous leukemia (AML) cells while sparing normal cells. The lead compound exhibited an IC50 value of 0.7 μM against the KG1a cell line, indicating potent activity against LSCs .
The mechanism by which this compound exerts its biological effects may involve the modulation of various signaling pathways, including:
- Mitogen-Activated Protein Kinase (MAPK) : Abnormalities in the MAPK pathway are linked to cancer progression. Dithiocarbamate compounds have been shown to influence this pathway, potentially leading to enhanced apoptosis in cancer cells .
- NF-κB Pathway : Some dithiocarbamate derivatives inhibit NF-κB activity, which is crucial for cell survival and proliferation in cancer cells. This inhibition may enhance the sensitivity of cancer cells to chemotherapeutic agents .
Pharmacological Studies
A comprehensive review of pharmacological studies highlights the following findings regarding this compound:
Properties
CAS No. |
91308-52-0 |
|---|---|
Molecular Formula |
C5H11NOS2 |
Molecular Weight |
165.3 g/mol |
IUPAC Name |
ethyl(2-hydroxyethyl)carbamodithioic acid |
InChI |
InChI=1S/C5H11NOS2/c1-2-6(3-4-7)5(8)9/h7H,2-4H2,1H3,(H,8,9) |
InChI Key |
QKRZXEJUTVQTDE-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CCO)C(=S)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















